

# Application Note: Synthesis and Generation of Azilsartan Medoxomil Impurities

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## Compound of Interest

Compound Name: *Azilsartan Mopivabil*

Cat. No.: *B12412449*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher. Therefore, the synthesis and isolation of potential process-related and degradation impurities are crucial for developing validated analytical methods, conducting toxicological studies, and ensuring the overall quality of the drug substance.

This document provides detailed protocols for the synthesis of known process-related impurities of azilsartan medoxomil and for the generation of degradation products through forced degradation studies, as established in the scientific literature.

## Synthesis of Process-Related Impurities

Process-related impurities are by-products formed during the synthesis of the API. Having pure reference standards for these impurities is essential for their quantification in the final API. Below are protocols derived from published synthetic routes.

## Synthesis of Azilsartan (Impurity I)

Azilsartan is the active metabolite of the prodrug azilsartan medoxomil and a primary impurity. It can be synthesized by the hydrolysis of the corresponding methyl ester intermediate.

#### Experimental Protocol:

- **Hydrolysis:** A mixture of crude methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (200 g, 425 mmol) and an aqueous sodium hydroxide solution (100 g NaOH in 2 L of water, 2.5 mol) is stirred at 50°C for 3 hours. Progress should be monitored by HPLC.[1]
- **Acidification & Precipitation:** The reaction mixture is diluted with acetone (1 L) and then acidified with acetic acid (approx. 150 mL) at 45°C.[1]
- **Crystallization:** The mixture is diluted with water (700 mL) and slowly cooled to 20°C over 4 hours.[1]
- **Isolation:** The resulting slurry is stirred for an additional hour at 20°C. The precipitate (Azilsartan) is collected by filtration, washed with water, and dried.[1]

## Synthesis of Related Substance E (Amide Impurity)

This impurity can be formed from the nitrile precursor during the synthesis.

#### Experimental Protocol:

- **Reagent Preparation:** A mixture of hydroxylamine hydrochloride (16 g, 0.2302 mol) in ethanol (180 ml) is stirred at room temperature for 60 minutes. Sodium carbonate (18.7 g, 0.1764 mol) is then added slowly over 60 minutes. The mixture is maintained at 50°C for another 60 minutes.[2]
- **Reaction:** To the resulting mixture, 1-[(2'-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole-7-carboxylate (5 g, 0.0121 mol) is added.
- **Monitoring and Isolation:** The reaction is monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the product is isolated using standard work-up and purification procedures.

## Generation of Impurities via Forced Degradation

Forced degradation (or stress testing) is used to generate degradation products that could form under various environmental conditions. This helps in developing stability-indicating analytical methods. Azilsartan has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, neutral) and photolytic conditions.

### Hydrolytic Degradation

Protocol for Acid, Alkaline, and Neutral Hydrolysis:

- **Sample Preparation:** For each condition, separately mix approximately 0.1 g of Azilsartan with 100 ml of the stress agent (0.1 M HCl for acid, 0.1 M NaOH for alkali, and HPLC-grade water for neutral) in 100 ml volumetric flasks.
- **Stress Condition:** Place each flask in a high-precision water bath at 85°C for 8 hours.
- **Sample Processing:** After the incubation period, cool the flasks to room temperature. Neutralize the acid and alkali hydrolyzed solutions before dilution.
- **Analysis:** Dilute the samples (typically up to 10 times) with methanol or a suitable mobile phase and analyze by HPLC.

### Oxidative Degradation

Protocol for Oxidation:

- **Sample Preparation:** Disperse approximately 0.1 g of Azilsartan in 100 ml of 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) in a volumetric flask.
- **Stress Condition:** Keep the flask at room temperature in the dark for 24 hours.
- **Sample Processing & Analysis:** Dilute the sample with methanol and analyze by HPLC.

### Thermal Degradation

Protocol for Dry Heat:

- **Sample Preparation:** Place the solid Azilsartan API in amber-colored vials.

- **Stress Condition:** Expose the sample to a temperature of 50°C for 30 days.
- **Sample Processing & Analysis:** After the stress period, dissolve a known quantity of the sample in a suitable solvent and analyze by HPLC.

## Data Presentation

The impurities generated from synthesis and forced degradation studies are typically characterized and quantified using chromatographic methods.

Table 1: Summary of Degradation Products from Forced Degradation Studies of Azilsartan.

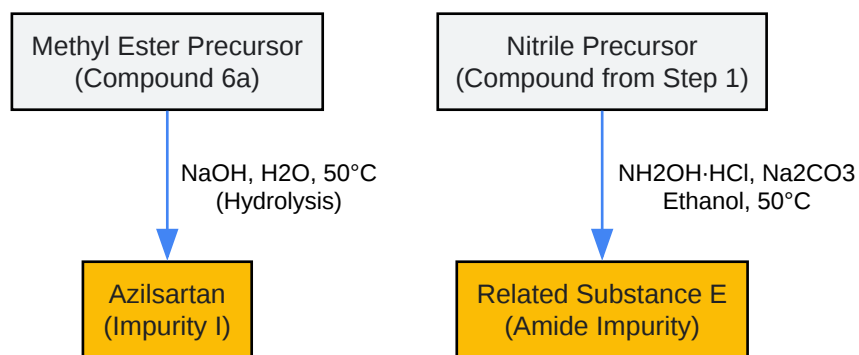
Stress Condition	Degradation Products Formed	Notes
Acid Hydrolysis	Products I, II, III	Drug is susceptible to acid degradation.
Alkaline Hydrolysis	Products I, III, IV	Product IV is formed exclusively in alkaline medium.
Neutral Hydrolysis (Water)	Products I, II, III	Degradation occurs in water under heat and light.
Oxidative (H <sub>2</sub> O <sub>2</sub> )	No significant degradation reported	The drug is relatively stable to oxidation.
Thermal (Dry Heat)	No significant degradation reported	The solid drug is relatively stable to dry heat.

| Photolysis | Products I, II, III | Drug is susceptible to photolytic degradation. |

Product I: 2-ethoxy-3H-benzimidazole-4-carboxylic acid (known process impurity). Product II: Deethylated Azilsartan. Product III: 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzimidazole-4-carboxylic acid. Product IV: Decarboxylated Azilsartan.

## Visualizations

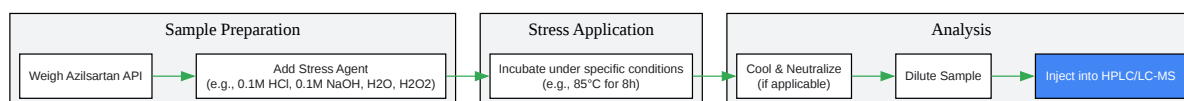
### Synthesis Pathway Diagram



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Caption: Synthesis of Azilsartan Impurities.

## Experimental Workflow Diagram



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## References

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- 2. [derpharmachemica.com](https://derpharmachemica.com) [derpharmachemica.com]
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